4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Catalog No.
S779027
CAS No.
99195-86-5
M.F
C8H3ClF3NS
M. Wt
237.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benze...

CAS Number

99195-86-5

Product Name

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

IUPAC Name

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Molecular Formula

C8H3ClF3NS

Molecular Weight

237.63 g/mol

InChI

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H

InChI Key

OOJRRHXHHCEPTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S
  • Organic synthesis

    The isothiocyanate group (-N=C=S) is a versatile functional group used in various organic reactions, including cycloadditions, and thiol-ene click reactions. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) and the chlorine atom (-Cl) might influence the reactivity of the isothiocyanate group, making it suitable for specific synthetic applications.

  • Material science

    Aromatic molecules with halogen and trifluoromethyl groups can be explored for their potential applications in material science, such as in the development of liquid crystals or functional polymers. The specific properties of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in this context would require further investigation.

  • Bioconjugation

    Isothiocyanates can be used for bioconjugation, a technique for linking molecules to biomolecules like proteins or antibodies. The isothiocyanate group can react with thiol groups (sulfhydryl groups, -SH) present in these biomolecules to form a stable thiocarbamate bond. However, the suitability of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene for this purpose would depend on its specific reactivity and potential cytotoxicity (cell toxicity).

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8_8H3_3ClF3_3NS. It is characterized by a benzene ring substituted with a chloro group, an isothiocyanato group, and a trifluoromethyl group. This compound has a molecular weight of approximately 237.62 g/mol and exhibits unique physical properties, including a boiling point of 253.7 °C and a flash point of 107.2 °C .

There is no current information available on the specific mechanism of action of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in biological systems.

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming it possesses similar hazards to other aromatic isothiocyanates. These can include:

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential toxicity upon ingestion
Typical of isothiocyanates. These include:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, the isothiocyanate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Condensation Reactions: The compound may also undergo condensation reactions with alcohols or amines to form thiourea derivatives.

The synthesis of 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene can be achieved through several methods:

  • From Trifluoromethyl Phenol: Chlorination followed by treatment with thiophosgene can yield the desired isothiocyanate.
  • Direct Isothiocyanation: The direct reaction of chlorinated phenols with potassium thiocyanate under specific conditions.

These methods allow for the efficient production of the compound while maintaining high purity levels.

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Material Science: Investigated for its properties in polymer chemistry and material formulations.

Interaction studies involving 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene focus on its reactivity with biological macromolecules. Research suggests that it may interact with proteins and enzymes, potentially altering their activity. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, including:

Compound NameMolecular FormulaKey Features
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanateC8_8H3_3ClF3_3NSSimilar trifluoromethyl substitution; different position of chloro group
4-IsothiocyanatobenzotrifluorideC8_8H4_4F3_3N2_2SContains isothiocyanate; used in similar applications
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzeneC8_8H3_3ClF3_3NSDifferent chloro position; similar functional groups

Uniqueness

The uniqueness of 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds. Its trifluoromethyl group enhances lipophilicity, potentially leading to improved bioavailability in pharmaceutical applications.

XLogP3

4.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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